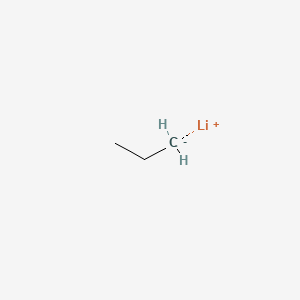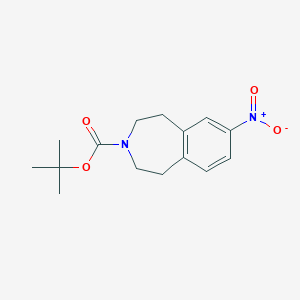
5-Phenylpiperidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenylpiperidin-3-amine, also known as N-phenylpiperidin-3-amine, is a compound with the CAS Number: 100240-05-9 . It is a part of the phenylpiperidines class of chemical compounds, which have a phenyl moiety directly attached to piperidine . These compounds are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . Specific methods of piperidine synthesis have been widely studied and published . For instance, a recent study discussed the synthesis of novel piperidine-bearing cinnamic acid hybrids as potent antimicrobial agents .Molecular Structure Analysis
The molecular structure of 5-Phenylpiperidin-3-amine consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular weight of this compound is 176.26 .Chemical Reactions Analysis
Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
5-Phenylpiperidin-3-amine is a powder at room temperature . It has a melting point of 72-73 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Environmental Synthesis of Cyclic Amines
Fujita, Fujii, and Yamaguchi (2004) developed an efficient method for the N-heterocyclization of primary amines with diols using a CpIr complex. This method allows the synthesis of various cyclic amines, including five-, six-, and seven-membered ones, with water as the only byproduct. It represents an environmentally benign approach to producing cyclic amines, important in various chemical syntheses (Fujita, Fujii, & Yamaguchi, 2004).
Modulation of Piperidine Derivatives
Schnider et al. (2020) explored how functional groups in equatorial or axial β-positions to the amino group can modulate the properties of piperidine derivatives. They synthesized 13 epimeric pairs of 5-substituted N-piperonyl-3-phenylpiperidine derivatives to investigate the impact on basicity, lipophilicity, aqueous solubility, and membrane permeation. These findings are significant for the property-based design of bioactive compounds (Schnider et al., 2020).
Biogenic Amine Analysis in Beverages
Jastrzębska et al. (2018) utilized 3,5-Bis-(trifluoromethyl)phenyl isothiocyanate as a reagent for derivatization of various biogenic amines, including histamine and tyramine. This method allowed for efficient liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of these amines in beverages, demonstrating the versatility of this chemical approach in food chemistry (Jastrzębska et al., 2018).
Synthesis of N-Benylpiperidine and Asymmetric Synthesis
Yamaguchi, Fujita, Fujii, Komatsubara, and Enoki (2007) reported an efficient method for N-cycloalkylation of primary amines with diols, catalyzed by a Cp*Ir complex. This method led to the synthesis of N-benzylpiperidine and a two-step asymmetric synthesis of (S)-2-phenylpiperidine, showcasing the potential of such methods in producing specific cyclic amine structures (Yamaguchi et al., 2007).
Safety and Hazards
The safety data sheet for a similar compound, Piperidine, indicates that it is highly flammable and toxic if swallowed, in contact with skin, or if inhaled . It also causes severe skin burns and eye damage . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid prolonged or repeated exposure .
Zukünftige Richtungen
Research into piperidine derivatives is ongoing, with a focus on their synthesis and potential pharmacological applications . They are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Eigenschaften
IUPAC Name |
5-phenylpiperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c12-11-6-10(7-13-8-11)9-4-2-1-3-5-9/h1-5,10-11,13H,6-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKCGHQMCRKTCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNCC1N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


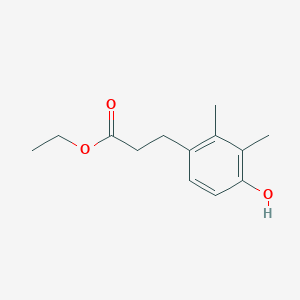
![2-[6-(4-Ethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2647314.png)
![2-[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2647318.png)
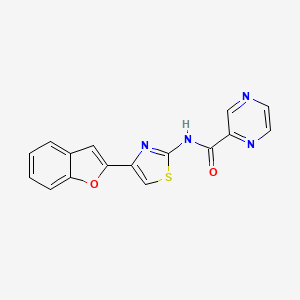
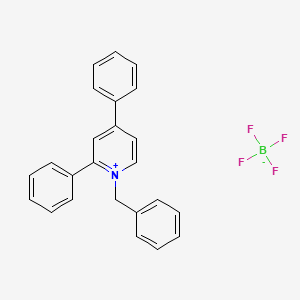
![1-{2-[(2-Methoxy-5-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B2647323.png)

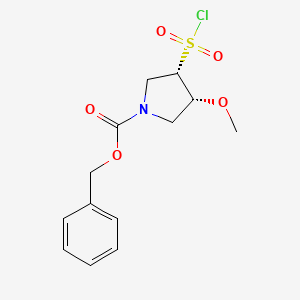
![5-Azaspiro[2.5]octane hydrochloride](/img/structure/B2647330.png)
